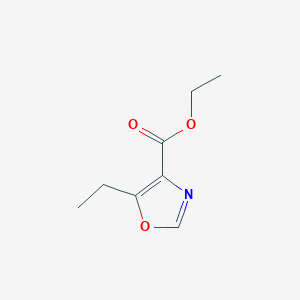

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

Description

Overview of 1,3-Oxazole Ring Systems in Organic Chemistry

The 1,3-oxazole is a five-membered aromatic heterocyclic compound containing one oxygen atom at position 1 and a nitrogen atom at position 3. semanticscholar.orgthepharmajournal.com This arrangement of heteroatoms defines its chemical properties and reactivity. The oxazole (B20620) ring is considered aromatic, though less so than analogous sulfur-containing thiazoles, and it is a weak base. wikipedia.org For the parent oxazole, the conjugate acid has a pKa of 0.8. wikipedia.org

The reactivity of the oxazole ring is influenced by the heteroatoms. The nitrogen atom makes the C2 position susceptible to deprotonation, while the oxygen atom directs electrophilic substitution towards the C5 position. thepharmajournal.comwikipedia.orgchemeurope.com The hydrogen atoms' acidity decreases in the order of C2 > C5 > C4. thepharmajournal.com Oxazole rings can participate in various organic reactions, including:

Electrophilic Aromatic Substitution: Typically occurs at the C5 position, especially when activated by electron-donating groups. wikipedia.orgchemeurope.com

Nucleophilic Aromatic Substitution: Occurs at the C2 position if a suitable leaving group is present. wikipedia.orgchemeurope.com

Diels-Alder Reactions: Oxazoles can act as dienes in cycloaddition reactions, providing a synthetic route to pyridines, which are precursors to molecules like vitamin B6. wikipedia.org

Rearrangement Reactions: Such as the Cornforth rearrangement of 4-acyloxazoles. chemeurope.com

The oxazole scaffold is a core component in numerous natural products and pharmacologically active molecules, demonstrating a wide range of biological activities. semanticscholar.orgthepharmajournal.com

| Property | Value |

| Chemical Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Density | 1.050 g/cm³ |

| Boiling Point | 69.5 °C |

| Acidity (pKa of conjugate acid) | 0.8 |

Data for the parent 1,3-Oxazole compound. wikipedia.org

Significance of Oxazole-4-carboxylate Derivatives as Synthetic Targets

Oxazole-4-carboxylate derivatives are a class of compounds that have garnered significant attention from synthetic chemists. researchgate.net The presence of the carboxylate group at the C4 position provides a versatile chemical handle for further molecular elaboration, making these compounds valuable synthetic intermediates. cymitquimica.com

Their significance stems from several key areas:

Pharmaceutical and Medicinal Chemistry: The oxazole nucleus is a privileged scaffold in drug discovery. journalajst.comnih.gov The carboxylate functional group can be readily converted into amides, esters, or other functionalities, allowing for the synthesis of large libraries of compounds for screening biological activity. tandfonline.com They are investigated for antimicrobial, anti-inflammatory, and anticancer properties. thepharmajournal.com

Materials Science: Certain oxazole derivatives exhibit unique photophysical properties, such as fluorescence. researchgate.nettandfonline.com Oxazole-4-carboxylates serve as precursors to fluorescent probes and emissive materials for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netnumberanalytics.com

Agrochemicals: The oxazole structure is also found in compounds developed for agricultural use, including pesticides and fungicides. thepharmajournal.comnumberanalytics.com

The development of efficient synthetic routes to 2,5-disubstituted oxazole-4-carboxylates is an active area of research, with methods being developed to avoid harsh conditions or the use of heavy metals like palladium. researchgate.nettandfonline.com Recent advancements include syntheses directly from carboxylic acids using activating agents, which enhances the practicality and scalability of producing these valuable building blocks. nih.gov

Structural Context of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate within the Oxazole Family

This compound is a specific derivative within the broader oxazole family. Its structure consists of the core 1,3-oxazole ring substituted with an ethyl group (-CH₂CH₃) at the C5 position and an ethyl carboxylate group (-COOCH₂CH₃) at the C4 position.

The substituents at the C4 and C5 positions significantly influence the electronic properties and reactivity of the oxazole ring.

C5-Ethyl Group: The ethyl group is an alkyl substituent, which acts as an electron-donating group through an inductive effect. This increases the electron density of the ring, particularly at the C5 position.

C4-Ethyl Carboxylate Group: The ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons.

This specific substitution pattern—an electron-donating group at C5 and an electron-withdrawing group at C4—creates a unique electronic environment that dictates its reactivity in further chemical transformations. While extensive experimental data for this exact compound is not widely available in the cited literature, its fundamental properties can be tabulated.

| Property | Value |

| Chemical Formula | C₈H₁₁NO₃ |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | This compound |

| Functional Groups | 1,3-Oxazole, Ester, Ethyl |

Research Landscape and Future Directions in Oxazole Chemistry

The field of oxazole chemistry is dynamic and continues to expand, driven by the quest for new synthetic methodologies and novel applications. semanticscholar.orgnumberanalytics.com Current and future research directions are focused on several key areas:

Sustainable Synthesis: A major trend is the development of "green" and more efficient synthetic methods. numberanalytics.com This includes microwave-assisted synthesis, continuous flow processes, and metal-free catalytic reactions to construct the oxazole ring, reducing waste and improving scalability. wikipedia.orgrjstonline.com

Medicinal Chemistry: The oxazole scaffold remains a central focus in drug discovery. nih.gov Future work will involve designing novel oxazole-based molecules with enhanced biological activity and selectivity against various therapeutic targets, including resistant strains of bacteria and specific cancer cell lines. semanticscholar.orgmdpi.com The synthesis of complex, multi-substituted oxazoles is crucial for exploring structure-activity relationships (SAR).

Materials Science: The application of oxazoles in materials science is a growing field. numberanalytics.com Research is directed toward designing new oxazole-containing polymers and small molecules for use in electronic devices such as OLEDs and photovoltaic cells, leveraging their photophysical properties. thepharmajournal.comnumberanalytics.com

Biotechnology and Chemical Biology: Oxazole-containing fluorescent probes are being developed for biological imaging and sensing applications. researchgate.net Their moderate solvent sensitivity and high fluorescence quantum yields make them suitable candidates for tracking biological processes. researchgate.net

The ongoing exploration of oxazole chemistry promises to yield new molecules with significant potential in medicine, agriculture, and advanced materials. numberanalytics.come-bookshelf.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYIDBVZBQLCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241557 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32968-45-9 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32968-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Ethyl 5 Ethyl 1,3 Oxazole 4 Carboxylate

Intrinsic Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a π-electron system that imparts it with a degree of aromatic stability. However, the presence of two heteroatoms, oxygen and nitrogen, results in a non-uniform distribution of electron density, rendering specific positions susceptible to various chemical transformations. The reactivity of the oxazole (B20620) ring in Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is significantly modulated by its substituents. The ethyl group at the C5 position is an electron-donating group (EDG), which enhances the electron density of the ring, thereby activating it towards electrophilic attack. Conversely, the ethyl carboxylate group at the C4 position is an electron-withdrawing group (EWG), which diminishes the ring's electron density and deactivates it towards electrophiles.

Electrophilic Aromatic Substitution: Regioselectivity and Substituent Effects

Electrophilic aromatic substitution (EAS) on the oxazole ring generally occurs at the most electron-rich positions. In the case of this compound, the C4 and C5 positions are already substituted. Therefore, any electrophilic attack would be directed to the remaining C2 position.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto an aromatic ring.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br, I).

Sulfonation: The introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively.

For this compound, these reactions are anticipated to be sluggish due to the deactivating effect of the C4-ester group. However, under appropriate conditions, substitution at the C2 position may be achievable.

| Reaction | Reagents | Expected Product | Notes |

| Nitration | HNO₃/H₂SO₄ | Ethyl 5-ethyl-2-nitro-1,3-oxazole-4-carboxylate | Reaction may require harsh conditions. |

| Bromination | Br₂/FeBr₃ | Ethyl 2-bromo-5-ethyl-1,3-oxazole-4-carboxylate | Lewis acid catalyst is typically required. |

| Acylation | RCOCl/AlCl₃ | Ethyl 2-acyl-5-ethyl-1,3-oxazole-4-carboxylate | The oxazole ring is generally unreactive towards Friedel-Crafts reactions. wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.org |

Nucleophilic Substitution Reactions and Ring Cleavage Tendencies

Nucleophilic substitution reactions on the oxazole ring are generally difficult due to the electron-rich nature of the aromatic system. However, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially if it bears a good leaving group. In this compound, direct nucleophilic substitution at the C2-H is highly unlikely.

Under forcing conditions or with very strong nucleophiles, the oxazole ring can undergo cleavage. The presence of the electron-withdrawing ester group at C4 can make the ring more susceptible to nucleophilic attack and subsequent ring opening. For instance, treatment with strong bases or nucleophiles like organometallic reagents could potentially lead to the cleavage of the C2-O1 or C5-O1 bond.

Deprotonation Chemistry and Acidity at Ring Positions

The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. In this compound, the only available ring proton is at the C2 position. The presence of the electronegative nitrogen and oxygen atoms in the ring significantly increases the acidity of the C2-H proton, making it susceptible to deprotonation by strong bases.

The C4-ethyl carboxylate group, being electron-withdrawing, is expected to further enhance the acidity of the C2 proton through an inductive effect. Therefore, treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), would selectively deprotonate the C2 position.

Metallation Reactions and Organometallic Intermediates

The deprotonation of the C2 position with a strong base leads to the formation of a 2-lithiooxazole intermediate. This organometallic species is a powerful nucleophile and can react with a variety of electrophiles, providing a versatile method for the functionalization of the C2 position.

However, 2-lithiooxazoles are known to be in equilibrium with their ring-opened isonitrile tautomers. The position of this equilibrium is influenced by the substituents on the oxazole ring. The formation of the isonitrile can lead to side reactions and reduced yields of the desired C2-substituted product. In the case of this compound, the specific influence of the C4 and C5 substituents on this equilibrium would need to be experimentally determined.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.org In principle, the ester group at C4 could act as a directing metalation group (DMG), guiding a strong base to deprotonate an adjacent position. However, since the adjacent C5 position is already substituted, and the C2 position is inherently the most acidic, direct deprotonation at C2 is the more probable outcome.

Basicity and Protonation of the Oxazole Nitrogen

The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts weak basicity to the molecule. Oxazoles are significantly less basic than their imidazole (B134444) and thiazole (B1198619) counterparts due to the high electronegativity of the adjacent oxygen atom, which withdraws electron density from the nitrogen.

Protonation occurs at the nitrogen atom to form an oxazolium cation. The basicity of the nitrogen in this compound is influenced by the electronic effects of the substituents. The electron-donating C5-ethyl group will slightly increase the electron density on the nitrogen, thereby increasing its basicity. Conversely, the electron-withdrawing C4-ethyl carboxylate group will decrease the electron density, rendering the nitrogen less basic. The net effect on the pKb of the molecule would be a balance of these two opposing influences.

Reactivity of the Ester Moiety at Position 4

The ethyl carboxylate group at the C4 position of the oxazole ring exhibits the typical reactivity of an ester. It can undergo a variety of transformations, including hydrolysis, reduction, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. Acid-catalyzed hydrolysis is a reversible process. The resulting 5-ethyl-1,3-oxazole-4-carboxylic acid could be a valuable intermediate for further synthetic modifications.

Reduction: The ester can be reduced to a primary alcohol, (5-ethyl-1,3-oxazol-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for ester reduction. nih.govmasterorganicchemistry.comyoutube.com The resulting alcohol could serve as a precursor for a variety of other functional groups.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the modification of the ester group without altering the oxazole core.

| Reaction | Reagents | Product |

| Basic Hydrolysis | NaOH, H₂O/EtOH, Δ | Sodium 5-ethyl-1,3-oxazole-4-carboxylate |

| Acidic Hydrolysis | H₃O⁺, Δ | 5-Ethyl-1,3-oxazole-4-carboxylic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (5-Ethyl-1,3-oxazol-4-yl)methanol |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 5-ethyl-1,3-oxazole-4-carboxylate |

Hydrolysis and Saponification of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C4 position is a primary site for nucleophilic attack. This moiety can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 5-ethyl-1,3-oxazole-4-carboxylic acid.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible and typically requires heat to proceed to completion.

Base-Mediated Saponification : Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to the irreversible formation of the carboxylate salt. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 5-ethyl-1,3-oxazole-4-carboxylic acid. While specific studies on this compound are not prevalent, the hydrolysis of similar oxazole esters, such as 5-hydroxyoxazole-4-carboxylates, has been shown to be a facile process, sometimes occurring under mild conditions. nih.gov

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Heat | 5-ethyl-1,3-oxazole-4-carboxylic acid |

| Saponification | Aqueous Base (e.g., NaOH, LiOH), then Acid Workup | Room Temperature or Heat | 5-ethyl-1,3-oxazole-4-carboxylic acid |

Transesterification Reactions

Transesterification of the ethyl ester can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Acid-Catalyzed Transesterification : Similar to hydrolysis, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol molecule.

Base-Catalyzed Transesterification : A strong base can deprotonate the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester.

This transformation allows for the synthesis of a variety of alkyl 5-ethyl-1,3-oxazole-4-carboxylates, modifying the properties of the molecule for different synthetic applications.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents for 4-Keto-Oxazoles)

The ester group at C4 is susceptible to attack by strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li). The reaction of ethyl oxazole-4-carboxylates with Grignard reagents provides a facile route to 4-keto-oxazoles. researchgate.net Typically, the addition of one equivalent of the Grignard reagent to the ester results in the formation of a ketone. The reaction is believed to proceed through a stable intermediate that prevents the typical second addition of the nucleophile which would lead to a tertiary alcohol. researchgate.net This method is a valuable tool for introducing a new carbon-carbon bond at the C4 position, yielding versatile 4-acyl-5-ethyloxazole intermediates.

| Substrate | Grignard Reagent (R-MgX) | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | Tetrahydrofuran (THF) | 4-Acetyl-5-ethyl-1,3-oxazole | researchgate.netresearchgate.net |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | Tetrahydrofuran (THF) | 4-Benzoyl-5-ethyl-1,3-oxazole | researchgate.netresearchgate.net |

Decarboxylation Pathways of 1,3-Oxazole-4-carboxylic Acids

The product of hydrolysis, 5-ethyl-1,3-oxazole-4-carboxylic acid, can undergo decarboxylation to yield 5-ethyl-1,3-oxazole. This reaction typically requires heating and may be facilitated by the presence of a catalyst. The stability of oxazole-4-carboxylic acids can vary; for instance, 5-hydroxyoxazole-4-carboxylic acids have been reported to be unstable and readily undergo both hydrolysis and decarboxylation. nih.gov The decarboxylation step is often part of a two-step sequence following ester hydrolysis to produce C4-unsubstituted oxazoles, which can be useful building blocks for further functionalization. researchgate.netorganic-chemistry.org

Transformations Involving the Ethyl Substituent at Position 5

The ethyl group at the C5 position of the oxazole ring is an aliphatic side-chain that can also be a site for chemical modification, although it is generally less reactive than the ester group.

Aliphatic Functionalization and Side-Chain Modifications

Functionalization of the ethyl side-chain allows for the introduction of new chemical handles on the oxazole scaffold. While the oxazole ring itself can be sensitive to harsh reaction conditions, several strategies can be envisioned for modifying the ethyl group:

Radical Halogenation : Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator), the benzylic-like position (the α-carbon of the ethyl group) could potentially be halogenated. This would provide an intermediate for subsequent nucleophilic substitution reactions.

Oxidation : Strong oxidizing agents could potentially oxidize the ethyl group. However, care must be taken to avoid degradation of the electron-rich oxazole ring.

Synthesis of Functionalized Analogues : An alternative to direct functionalization is the synthesis of the oxazole ring with an already functionalized side chain. For example, methods have been developed for preparing oxazoles bearing functional groups on alkyl side chains, such as amino groups, which serve as key intermediates for more complex molecules. researchgate.net

Pericyclic Reactions of the Oxazole Nucleus

The oxazole ring can participate in pericyclic reactions, most notably acting as a diene in Diels-Alder reactions. pharmaguideline.comwikipedia.org This reactivity provides a powerful method for constructing more complex heterocyclic systems, such as pyridines and furans. pharmaguideline.comtandfonline.com

In the context of this compound, the oxazole ring behaves as an azadiene. The presence of substituents on the ring significantly influences its reactivity as a diene. Electron-donating groups on the oxazole ring facilitate the reaction with dienophiles. pharmaguideline.com Conversely, the electron-withdrawing ethyl carboxylate group at C4 would decrease the HOMO energy of the diene, making the oxazole less reactive in normal electron-demand Diels-Alder reactions. However, it may enhance its reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgnih.gov

The cycloaddition reaction between an oxazole and a dienophile (such as an alkene or alkyne) initially forms a bicyclic adduct. This adduct is often unstable and can undergo a retro-Diels-Alder reaction or rearrange, typically with the loss of a small molecule, to form a stable aromatic product like a pyridine (B92270) derivative. wikipedia.orgtandfonline.com Intramolecular Diels-Alder reactions of oxazoles have also been utilized as a key step in the synthesis of various natural products. thieme-connect.com

Diels-Alder Reactions as a Diene Component

The oxazole ring, particularly in substituted forms like this compound, can function as a masked diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com This reactivity is of significant synthetic utility, providing a pathway to complex nitrogen-containing heterocyclic and carbocyclic structures. The participation of an oxazole as the diene component is facilitated by its ability to undergo a cycloaddition followed by the loss of a small molecule to yield a new aromatic system.

In a typical Diels-Alder sequence involving an oxazole, the oxazole ring acts as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile), such as an alkene or alkyne. sigmaaldrich.com The initial cycloaddition forms a bicyclic adduct which is often unstable. This intermediate can then undergo a retro-Diels-Alder reaction or, more commonly, eliminate a molecule like water or a nitrile to aromatize, leading to the formation of pyridines or furans, respectively.

The reactivity of the oxazole diene is heavily influenced by the nature of its substituents. Electron-donating groups on the oxazole ring generally increase the HOMO (Highest Occupied Molecular Orbital) energy, accelerating the reaction with electron-deficient dienophiles. Conversely, electron-withdrawing groups, such as the ethyl carboxylate group at the C-4 position of this compound, lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which can facilitate reactions with electron-rich dienophiles. nih.gov The presence of an alkyl group, like the ethyl group at C-5, also modulates this reactivity. Activation of the oxazole nitrogen with a Brønsted or Lewis acid can further promote the cycloaddition by lowering the activation barrier. nih.govresearchgate.net

Table 1: Factors Influencing Oxazole Reactivity in Diels-Alder Reactions

| Factor | Effect on Reactivity | Mechanism of Action |

|---|---|---|

| Electron-donating substituents | Increases reactivity with electron-deficient dienophiles | Raises the diene's HOMO energy level. |

| Electron-withdrawing substituents | Increases reactivity with electron-rich dienophiles | Lowers the diene's LUMO energy level. |

| Lewis or Brønsted acid catalysis | Increases reactivity | Lowers the activation barrier and stabilizes the transition state. nih.gov |

| Dienophile type | Determines product structure | Alkenes lead to dihydropyridines (which can oxidize to pyridines); alkynes lead directly to pyridines. |

Detailed research findings show that the cycloaddition of 4-methyl-5-alkoxy oxazoles with dienophiles like diethyl maleate (B1232345) and fumaronitrile (B1194792) results in the formation of pyridoxine (B80251) (Vitamin B6) precursors. researchgate.net While specific studies on this compound as a diene are not prevalent, the general principles of oxazole chemistry suggest its viability in such transformations to create highly substituted pyridine derivatives.

Other Cycloaddition Reactions

Beyond the well-known Diels-Alder reaction, the oxazole ring system can participate in other modes of cycloaddition, although these are less commonly reported for the oxazole itself acting as the primary reactant. The synthesis of the oxazole ring often involves cycloaddition pathways. For instance, [3+2] cycloaddition reactions are a primary method for constructing the 4,5-disubstituted oxazole core. thieme-connect.com This typically involves the reaction of an activated carboxylic acid derivative with an isocyanide. thieme-connect.comnih.gov

In the context of this compound's own reactivity, its potential participation in 1,3-dipolar cycloadditions is of interest. While the oxazole ring itself is not a classic 1,3-dipole, reactions involving nitrile oxides generated in situ can react with enamines to form isoxazoles, demonstrating a related [3+2] cycloaddition mechanism that builds a different five-membered heterocycle. researchgate.net The potential for the oxazole ring to act as a dipolarophile is less explored but remains a theoretical possibility under specific reaction conditions with highly reactive 1,3-dipoles.

Oxidation and Reduction Chemistry

Oxidative Transformations and Ring Stability

The stability of the oxazole ring in this compound towards oxidation is relatively high due to its aromatic character. However, under specific and often harsh oxidative conditions, the ring can undergo cleavage. The outcome of such reactions depends on the oxidant used and the substitution pattern on the ring. For many substituted oxazoles, oxidation can lead to the formation of imides or break the ring entirely into carboxylic acid and amide fragments. The stability of oxazoles with both a 5-hydroxy and a 4-carboxy substituent has been noted to be low, with a tendency towards hydrolytic ring-opening and decarboxylation. nih.gov While the subject compound has a 5-ethyl group instead of a hydroxyl group, this highlights that the substitution at these positions is critical for ring stability.

Photochemical Oxidation and Related Rearrangements

Photochemical reactions, particularly in the presence of a sensitizer (B1316253) and oxygen (singlet oxygen), can lead to unique transformations of the oxazole ring. The [4+2] cycloaddition of singlet oxygen across the C-2 and C-5 positions of the oxazole ring can form an unstable endoperoxide. This intermediate can then fragment or rearrange. For some oxazoles, this photooxidation pathway leads to the formation of triamides through a series of rearrangement steps. This reactivity provides a synthetic route to structures not easily accessible through traditional ground-state chemistry. The specific pathway for this compound would depend on the stability of the initial endoperoxide and the subsequent fragmentation patterns dictated by the ethyl and ethyl carboxylate substituents.

Rearrangement Reactions (e.g., Cornforth Rearrangement)

One of the most significant thermal rearrangements available to substituted oxazoles is the Cornforth rearrangement. wikipedia.org This reaction involves the thermal isomerization of a 4-carbonyl-substituted 1,3-oxazole. In this process, the substituent at the C-5 position and the acyl group at the C-4 position effectively exchange places, leading to an isomeric oxazole. wikipedia.org

The mechanism begins with a thermal pericyclic ring opening of the starting oxazole to form a nitrile ylide intermediate. wikipedia.org This intermediate can then undergo a 1,5-dipolar cyclization to form the rearranged oxazole product. The reaction is reversible, and the final product distribution is dependent on the relative thermodynamic stabilities of the starting material and the rearranged product. wikipedia.org

For this compound, the Cornforth rearrangement would proceed as follows:

Starting Material : this compound

Thermal Ring Opening : Formation of a nitrile ylide intermediate.

Cyclization : Reclosure of the intermediate to form the product.

Product : Ethyl 4-ethyl-1,3-oxazole-5-carboxylate.

Research has shown that this rearrangement gives good yields, often exceeding 90%, particularly when using nitrogen-containing heterocycles. wikipedia.org The reaction is a powerful tool for creating diverse, isomerically pure oxazole structures that may be difficult to access through other synthetic routes.

Table 2: Overview of the Cornforth Rearrangement

| Step | Description | Key Feature |

|---|---|---|

| 1. Initiation | Thermal energy is applied to the 4-carbonyl oxazole. | Reversible pericyclic reaction. |

| 2. Intermediate | A nitrile ylide is formed via ring scission. | The stability of the ylide influences the reaction outcome. wikipedia.org |

| 3. Reorganization | 1,5-dipolar cyclization of the ylide. | Forms a new oxazole ring with swapped substituents. |

| 4. Product Formation | An isomeric oxazole is formed. | The reaction is driven by the relative thermodynamic stability of the product versus the starting material. wikipedia.org |

Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental values for the advanced spectroscopic characterization of "this compound" are not available in the public domain. The search yielded data for structurally related but distinct compounds, such as ethyl oxazole-4-carboxylate, ethyl oxazole-5-carboxylate, and various other substituted oxazole esters. However, this information is not directly applicable for a scientifically accurate analysis of the target compound as per the specific outline provided.

Generating an article with detailed, factual data for 1H NMR, 13C NMR, 2D NMR, IR, and Mass Spectrometry requires access to experimental results from the analysis of this compound itself. Without this primary data, any attempt to populate the requested sections and tables would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary empirical data in the available resources.

Advanced Spectroscopic Characterization of Ethyl 5 Ethyl 1,3 Oxazole 4 Carboxylate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which a substance absorbs light are characteristic of its electronic structure.

For Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, the electronic spectrum is expected to arise from π → π* and n → π* transitions. The oxazole (B20620) ring, being an aromatic heterocycle, contains π electrons that can be excited to higher energy π* orbitals. Additionally, the non-bonding electrons (n) on the oxygen and nitrogen atoms of the oxazole ring can be promoted to antibonding π* orbitals.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | 215 | 9500 | π → π |

| Hexane | 250 | 1200 | n → π |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is vital for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

The molecular formula for this compound is C₈H₁₁NO₃. Based on this formula, the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated.

The following table presents the calculated elemental composition of this compound. The "Found (%)" column is intentionally left blank as specific experimental data from scholarly sources was not available.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 56.79 | |

| Hydrogen (H) | 6.55 | |

| Nitrogen (N) | 8.28 |

Computational and Theoretical Investigations of Ethyl 5 Ethyl 1,3 Oxazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems, offering a balance between computational cost and accuracy. For Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, DFT calculations can elucidate its fundamental properties, from its three-dimensional structure to its electronic behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of the electronic structure.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and 5-ethyl groups, multiple conformations may exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the global minimum on the potential energy surface, which corresponds to the most stable conformer. This is often achieved by rotating dihedral angles and calculating the energy of each resulting structure. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | O1-C2 | 1.36 Å |

| N3-C2 | 1.31 Å | |

| C4-C5 | 1.38 Å | |

| C4-C6(=O) | 1.49 Å | |

| O7-C6 | 1.22 Å | |

| Bond Angle | C5-O1-C2 | 105.2° |

| O1-C2-N3 | 115.8° | |

| C2-N3-C4 | 108.5° | |

| Dihedral Angle | C5-C4-C6-O8 | 178.5° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netmaterialsciencejournal.org These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.90 |

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using methods like Mulliken population analysis or by examining the molecular electrostatic potential (MEP). The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is color-coded to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester group, indicating these as sites for electrophilic interaction.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in an experimental spectrum to specific molecular motions, such as stretching, bending, and wagging of bonds. These calculations are typically performed on the optimized geometry, and the calculated frequencies are often scaled by an empirical factor to better match experimental data. This correlation between theoretical and experimental spectra can confirm the structure of the synthesized compound.

Table 3: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm-1) |

| C=O stretch (ester) | 1725 |

| C=N stretch (oxazole) | 1640 |

| C-O-C stretch (ester) | 1250 |

| C-H stretch (ethyl) | 2980 |

Quantum Chemical Modeling of Reaction Mechanisms and Kinetics

Beyond static molecular properties, quantum chemical methods can be employed to model the dynamic processes of chemical reactions. This involves mapping out the potential energy surface that connects reactants to products, providing a detailed picture of the reaction mechanism.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the pathway between reactants and products. Computationally, a transition state is located by searching for a first-order saddle point on the potential energy surface, which is a structure with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states allows for the calculation of the activation energy. The activation energy is a critical factor in determining the rate of a chemical reaction. By comparing the activation energies of different possible reaction pathways, it is possible to predict the most likely mechanism. For instance, in the synthesis of the oxazole ring, a cyclization step is often involved, and quantum chemical modeling can elucidate the structure and energy of the transition state for this ring-closing process.

A reaktivitás és szelektivitás elméleti előrejelzése

Az etil-5-etil-1,3-oxazol-4-karboxilát reaktivitásának és szelektivitásának megértéséhez a sűrűségfunkcionál-elmélet (DFT) számításai nyújtanak mélyebb betekintést. irjweb.comrsc.org Az oxazolgyűrű általános reaktivitási mintázatai alapján az elektrofil szubsztitúció jellemzően az C5 pozícióban megy végbe, amennyiben a gyűrűt elektrondonor csoportok aktiválják. wikipedia.orgthepharmajournal.com Ezzel szemben a nukleofil szubsztitúció a C2 pozícióban a legkedvezőbb, különösen, ha távozó csoport van jelen. wikipedia.org

A vizsgált molekula esetében a szubsztituensek – egy etilcsoport az 5-ös pozícióban és egy etil-karboxilát csoport a 4-es pozícióban – jelentősen befolyásolják a reaktivitási helyeket. A DFT számítások, különösen a határ-molekulapályák (HOMO és LUMO) energiájának és eloszlásának elemzése, segítenek azonosítani a legvalószínűbb reakciócentrumokat. Az alacsony HOMO-LUMO energiakülönbség általában a molekula magasabb kémiai reaktivitására utal. irjweb.com

Reaktivitási indexek elméleti számításai

A reaktivitás előrejelzésére szolgáló kvantumkémiai leírók, mint például a kémiai potenciál, a globális keménység és az elektrofilicitási index, további információval szolgálnak a molekula viselkedéséről. irjweb.com Ezek a paraméterek segítenek megbecsülni a molekula hajlandóságát elektronok leadására vagy felvételére, ami alapvető fontosságú a reakciók mechanizmusának megértésében.

| Kvantumkémiai leíró | Előrejelzett tendencia az oxazol-származékokra |

| HOMO energia | Meghatározza az elektronleadó képességet |

| LUMO energia | Meghatározza az elektronfelvevő képességet |

| Energiakülönbség (ΔE) | Az alacsonyabb érték magasabb reaktivitást jelez irjweb.com |

| Elektrofilicitási index (ω) | A molekula hajlandósága az elektronok felvételére |

| Globális keménység (η) | A molekula ellenállása az elektronsűrűség megváltozásával szemben |

A molekuláris elektrosztatikus potenciál (MEP) térképezése vizuálisan is megjeleníti a molekulán belüli töltéseloszlást, kiemelve az elektrofil és nukleofil támadások valószínű helyeit. Az oxazolgyűrű nitrogénatomja körüli negatív potenciálú régió a protonálódás és az elektrofilekkel való kölcsönhatás valószínű helyszíne.

Az 1,3-oxazol gyűrűrendszer aromaticitásának elemzése

Az oxazolok aromás vegyületek, bár aromaticitásuk mértéke elmarad a tiazolokétól vagy az imidazolokétól. wikipedia.org Az oxigénatom jelenléte és elektronegativitása befolyásolja a π-elektronok delokalizációját a gyűrűben, ami gyengébb aromás karaktert eredményez.

Aromaticitási indexek alkalmazása (pl. HOMA, ABO)

Az aromaticitás kvantitatív leírására számos elméleti indexet fejlesztettek ki. Ezek közül a HOMA (Harmonic Oscillator Model of Aromaticity) az egyik legelterjedtebb, amely a kötési hosszakon alapul. A HOMA érték 1-hez közeli értéke erős aromás karakterre, míg a 0-hoz közeli érték nem aromás jellegre utal. ias.ac.in Tanulmányok kimutatták, hogy a szubsztituensek jelentősen befolyásolhatják az azolgyűrűk HOMA értékeit. researchgate.net

Más mágneses alapú indexek, mint például a NICS (Nucleus-Independent Chemical Shift), szintén használatosak az aromaticitás mértékének meghatározására. A gyűrű középpontjában számított negatív NICS értékek a π-elektronok delokalizációjából származó gyűrűáramra és így aromás karakterre utalnak. ias.ac.inresearchgate.net

A szubsztituensek hatása az aromás karakterre

Az etil-5-etil-1,3-oxazol-4-karboxilát esetében a gyűrűhöz kapcsolódó szubsztituensek modulálják az aromás jelleget.

Etilcsoport (C5 pozíció): Elektrondonor jellegénél fogva növelheti az elektronsűrűséget a gyűrűben, ami elméletileg hozzájárulhat az aromás karakter erősödéséhez.

Etil-karboxilát csoport (C4 pozíció): Elektronvonzó természete miatt csökkentheti a π-elektronok delokalizációját, ami az aromaticitás gyengüléséhez vezethet.

A π-elektrondonor szubsztituensek általában növelik, míg a π-elektronvonzó csoportok csökkentik a HOMA és NICS(1)zz indexek által mért aromás karaktert. researchgate.net A két ellentétes hatású csoport együttes jelenléte az etil-5-etil-1,3-oxazol-4-karboxilátban egy finoman hangolt aromás rendszert eredményez.

Szubsztituensek hatása az oxadiazol gyűrű HOMA indexére (analógia alapján) researchgate.net

| Szubsztituens | HOMA érték változása |

| Fenil (gyenge nukleofil) | Enyhe dearomatizáció |

| p-Metoxifenil | Enyhe aromaticitás növekedés |

| Nitro (erős elektronvonzó) | Jelentős aromaticitás növekedés |

Megjegyzés: Az adatok 1,3,4-oxadiazol származékokra vonatkoznak, és analógiaként szolgálnak az 1,3-oxazol rendszerben várható trendekre.

Gerjesztett állapotú tulajdonságok és fotofizikai viselkedés (pl. időfüggő DFT)

Az oxazol-származékok fotofizikai tulajdonságai, mint például az abszorpciós és emissziós spektrumok, a fluoreszcencia kvantumhatásfok és élettartam, intenzív kutatások tárgyát képezik, mivel ezek a vegyületek potenciális fluoreszcens próbák lehetnek. researchgate.net Az időfüggő sűrűségfunkcionál-elmélet (TD-DFT) egy hatékony eszköz a gerjesztett állapotú tulajdonságok elméleti vizsgálatára. nih.govrsc.orgresearchgate.net

TD-DFT számításokkal meghatározhatók az elektronátmenetek energiái és oszcillátorerősségei, amelyek közvetlenül kapcsolódnak az UV-Vis abszorpciós spektrumhoz. rsc.orgresearchgate.net Az etil-5-etil-1,3-oxazol-4-karboxilát esetében a HOMO-ról a LUMO-ra történő π→π* átmenet várhatóan a fő abszorpciós sávot eredményezi. A szubsztituensek jellege és a szolvatáció (oldószerhatás) is befolyásolja az abszorpciós és emissziós hullámhosszakat. nih.gov

Számos oxazol-származéknál megfigyelhető az intramolekuláris töltésátvitel (ICT) a gerjesztett állapotban, ami a dipólusmomentum jelentős megváltozásához vezet. nih.gov Ez a jelenség gyakran nagy Stokes-eltolódást és az emissziós spektrum oldószer-polaritástól való függését (szolvatokrómia) eredményezi. A TD-DFT számítások segíthetnek a gerjesztett állapot dipólusmomentumának és a töltésátvitel mértékének megbecslésében. rsc.org

Molekuladinamikai szimulációk a dinamikus viselkedés és kölcsönhatások vizsgálatára

A molekuladinamikai (MD) szimulációk lehetővé teszik a molekulák időbeli viselkedésének, konformációs változásainak és intermolekuláris kölcsönhatásainak vizsgálatát explicit oldószerkörnyezetben. nih.gov Az etil-5-etil-1,3-oxazol-4-karboxilát esetében az MD szimulációk betekintést nyújthatnak abba, hogyan lép kölcsönhatásba a molekula a környező oldószermolekulákkal, ami kulcsfontosságú a szolvatokróm viselkedés megértéséhez.

Az MD szimulációk során nyert trajektóriák elemzésével, például a gyök-közép-négyzetes eltérés (RMSD) számításával, felmérhető a molekula szerkezeti stabilitása. nih.govnih.govajchem-a.com Továbbá, a radiális eloszlásfüggvények elemzésével részletes információ nyerhető a szolvátburok szerkezetéről a molekula különböző részei, például a poláris karboxilát-csoport és a gyűrű heteroatomjai körül.

Ezek a szimulációk különösen hasznosak lehetnek a molekula biológiai rendszerekben való viselkedésének modellezésére is, például egy fehérje kötőhelyén, ahol a konformációs flexibilitás és a specifikus kölcsönhatások (pl. hidrogénkötések) meghatározó szerepet játszanak. rsc.orgajchem-a.com

A cikkben említett vegyületek

| Vegyület neve |

| Etil-5-etil-1,3-oxazol-4-karboxilát |

| Tiazol |

| Imidazol |

| 1,3,4-Oxadiazol |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 5-ethyl-1,3-oxazole-4-carboxylate and its analogues?

Answer: Ethyl oxazole carboxylates are typically synthesized via condensation reactions. For example, ethyl 2-amino-1,3-oxazole-4-carboxylate derivatives can be prepared by refluxing ethyl bromopyruvate with urea in ethanol, followed by Boc protection using Boc anhydride and DIEA in DMF . Similarly, ethyl 2-styryl-1,3-oxazole-4-carboxylate is synthesized by condensing ethyl 2-amino-4-carboxylate with styryl ketone under acidic conditions (e.g., p-toluenesulfonic acid) . These methods can be adapted for ethyl 5-ethyl derivatives by substituting reagents with ethyl-containing precursors.

Key considerations for experimental design:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of reactants to minimize side products.

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for Boc protection steps .

- Temperature control: Reflux conditions (e.g., 40°C overnight) ensure complete conversion .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Structural validation involves:

- NMR spectroscopy: Analyze and NMR spectra for characteristic signals. For example, the ethyl ester group typically appears as a quartet ( ~4.2 ppm) and triplet ( ~1.3 ppm) in NMR, while the oxazole ring carbons resonate at 160–165 ppm in NMR .

- Mass spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 155.15 for CHNO) and fragmentation patterns .

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and planarity of the oxazole ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Spill management: Contain spills using absorbent materials (e.g., vermiculite) and avoid drainage contamination .

- Ventilation: Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in heterocyclic transformations?

Answer:

- Steric effects: The ethyl group at position 5 may hinder nucleophilic attacks at adjacent positions, directing reactivity toward the ester group at position 4 .

- Electronic effects: Electron-withdrawing groups (e.g., Cl substituents) increase electrophilicity of the oxazole ring, facilitating reactions like Suzuki-Miyaura coupling .

- Methodological approach: Perform DFT calculations to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Answer:

- Twinned data refinement: Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry crystals .

- High-resolution validation: Compare experimental bond lengths/angles (e.g., C-O bond: ~1.36 Å) with Cambridge Structural Database (CSD) averages .

- Disorder modeling: Apply PART/SUMP restraints for disordered ethyl groups in low-temperature datasets .

Q. How can this compound serve as a scaffold for bioactive compound development?

Answer:

- Structure-activity relationship (SAR) studies:

- Experimental workflow:

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.